

1-(2-Chloroethyl)pyrrolidine hydrochloride CAS number 7250-67-1

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Compound of Interest

Compound Name: 1-(2-Chloroethyl)pyrrolidine
hydrochloride

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An In-Depth Technical Guide to **1-(2-Chloroethyl)pyrrolidine hydrochloride** (CAS: 7250-67-1)

Executive Summary: This document provides a comprehensive technical overview of **1-(2-Chloroethyl)pyrrolidine hydrochloride**, CAS number 7250-67-1. It is a crucial chemical intermediate primarily utilized in the synthesis of various pharmaceutical compounds. This guide details its chemical and physical properties, outlines established synthesis and purification protocols, and explores its applications in drug development, with a specific focus on its role as a precursor to the estrogen receptor antagonist, Nafoxidine. Furthermore, this paper includes essential safety, handling, and storage information, along with references to available analytical data, to serve as a vital resource for researchers, scientists, and professionals in drug development.

Introduction

1-(2-Chloroethyl)pyrrolidine hydrochloride is a haloalkyl-substituted pyrrolidine that serves as a versatile building block in organic synthesis.^{[1][2]} Its primary significance lies in its application as a key intermediate in the preparation of pharmaceutically active molecules.^{[1][2][3][4][5]} The compound's structure allows for the strategic introduction of the 2-(pyrrolidin-1-yl)ethyl moiety into a target molecule, a common functional group in various drug classes. It is particularly noted for its use in the synthesis of the estrogen receptor antagonist Nafoxidine and

its analogs.^{[1][2][3][4][5]} This guide aims to consolidate the technical information available for this compound to support its effective and safe use in a research and development setting.

Chemical and Physical Properties

The fundamental properties of **1-(2-Chloroethyl)pyrrolidine hydrochloride** are summarized below. It is important to note that variations exist in the reported values for melting and boiling points across different sources, which may be attributable to different analytical methods or sample purity.

Identifiers and Chemical Formula

Property	Value	Reference
CAS Number	7250-67-1	^{[1][3][4][6][7][8][9]}
Molecular Formula	C ₆ H ₁₃ Cl ₂ N	^{[2][3][6][7][10]}
Molecular Weight	170.08 g/mol	^{[1][2][6][7][8][10]}
EINECS Number	230-660-7	^{[2][3][5][7][8]}
Synonyms	N-(2-Chloroethyl)pyrrolidine hydrochloride, 2- Pyrrolidinoethyl chloride hydrochloride	^{[1][3][4][7][8]}

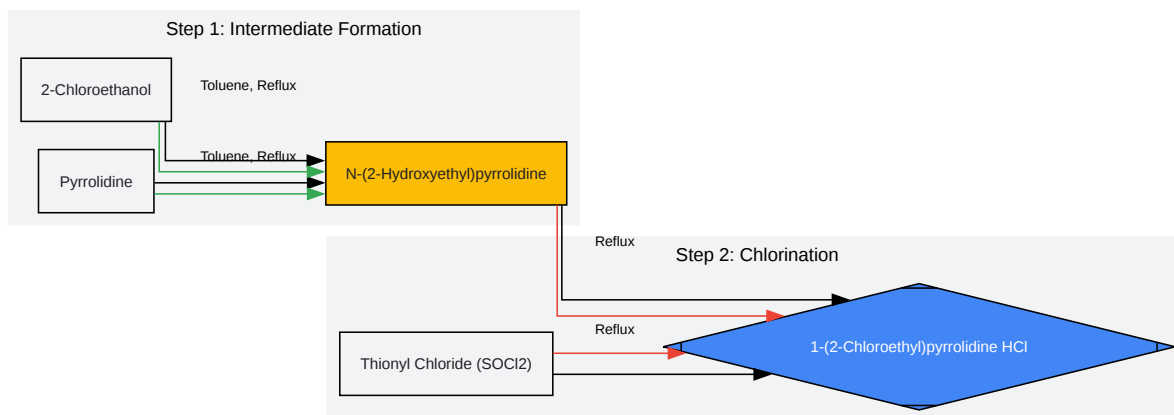
Physicochemical Data

Property	Value	Reference
Appearance	White to off-white or beige crystalline powder/crystals	[1] [2] [3] [4] [5] [11]
Melting Point	167-175 °C	[1] [2] [4] [11]
Boiling Point	237 °C (lit.)	[1] [2]
Solubility	Soluble in water; Slightly soluble in chloroform	[1] [2] [3] [4]
Stability	Stable under recommended storage conditions; Hygroscopic	[1] [2] [3] [8]
Storage	Store in a cool, dry, well-ventilated place under an inert atmosphere	[1] [3] [8] [9]

Synthesis and Purification

The most common synthetic routes to **1-(2-Chloroethyl)pyrrolidine hydrochloride** involve the chlorination of N-(2-hydroxyethyl)pyrrolidine, which can be formed in situ from pyrrolidine and 2-chloroethanol.

Synthesis Workflow Visualization



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Caption: General workflow for the synthesis of 1-(2-Chloroethyl)pyrrolidine HCl.

Experimental Protocol: Synthesis from Pyrrolidine

This protocol is adapted from literature procedures.^{[1][3][5][6]}

- **Reaction Setup:** In a reaction flask equipped with a reflux condenser, add 165 mL (2 mol) of pyrrolidine (tetrahydropyrrole), 67 mL (1 mol) of 2-chloroethanol, and 200 mL of toluene.
- **Intermediate Formation:** Heat the mixture to reflux temperature and maintain for 3 hours.
- **Workup 1:** Cool the reaction mixture to room temperature. A solid may precipitate, which should be filtered off. The filter cake is washed with a small amount of toluene.
- **Chlorination:** Transfer the filtrate to a new reaction flask. While maintaining the temperature at approximately 75°C, add 200 mL of thionyl chloride dropwise.
- **Reaction Completion:** After the addition is complete, heat the mixture to reflux for an additional 2 hours.

- Isolation: Cool the mixture to room temperature and concentrate it to dryness under reduced pressure.
- Purification: Recrystallize the resulting solid residue from anhydrous ethanol to yield the final product.

Experimental Protocol: Purification

A common method for purification is recrystallization.^{[1][2]}

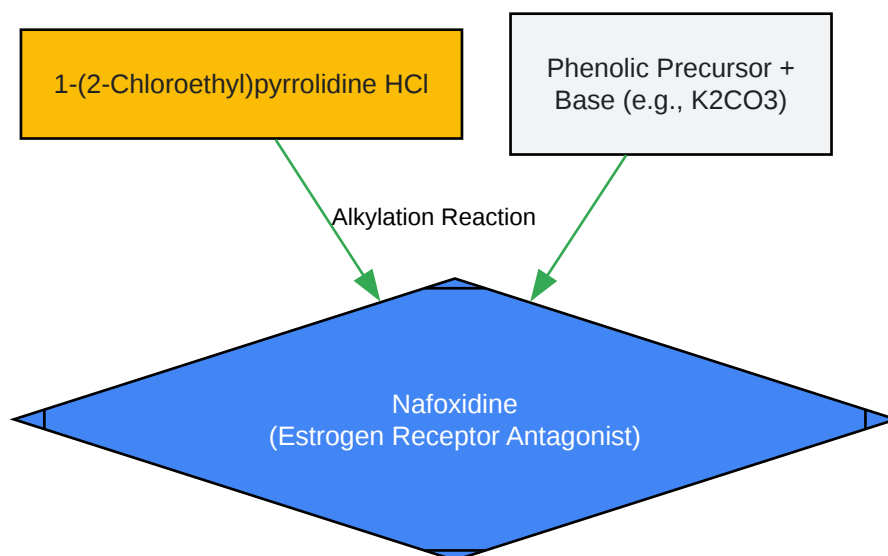
- Solvent Selection: Dissolve the crude **1-(2-Chloroethyl)pyrrolidine hydrochloride** in a minimal amount of hot isopropanol. The use of charcoal can aid in decolorization.
- Crystallization: Add di-isopropyl ether to the hot solution until turbidity is observed.
- Isolation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
- Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold di-isopropyl ether, and dry under vacuum. Due to the compound's hygroscopic nature, drying and subsequent storage should be performed under an inert atmosphere.^{[1][2]}

Applications in Drug Development

This compound is not typically used as an active pharmaceutical ingredient (API) itself but is a critical precursor for synthesizing APIs. Its chemical structure is ideal for introducing a pyrrolidinoethyl group, which is a feature in many biologically active compounds.

Case Study: Precursor to Nafoxidine

1-(2-Chloroethyl)pyrrolidine hydrochloride is a documented starting material for the synthesis of Nafoxidine, a non-steroidal selective estrogen receptor modulator (SERM).^{[1][2][3][4][5]} The synthesis involves the alkylation of a phenolic precursor with 1-(2-chloroethyl)pyrrolidine (the free base, often generated in-situ from the hydrochloride salt).

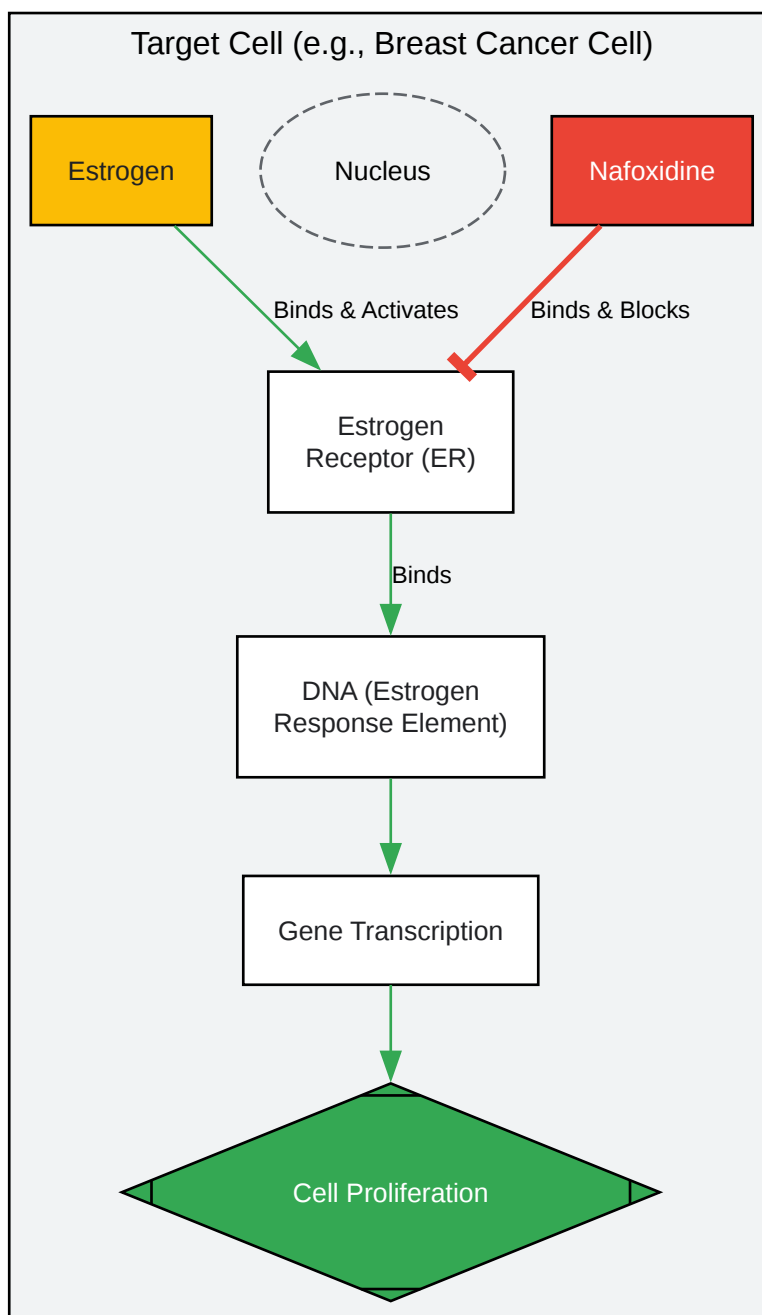


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Caption: Role as a key precursor in the synthesis of Nafoxidine.

Mechanism of Action of End-Product (Nafoxidine)

Nafoxidine exerts its biological effect by competitively binding to estrogen receptors (ER α and ER β). In target tissues like the breast, it acts as an antagonist, blocking the binding of endogenous estrogen. This prevents the conformational changes in the receptor that are necessary for it to bind to DNA's estrogen response elements (EREs) and initiate the transcription of estrogen-responsive genes, thereby inhibiting estrogen-driven cell proliferation.



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Caption: Inhibition of estrogen receptor signaling by Nafoxidine.

Safety, Handling, and Storage

Proper handling of **1-(2-Chloroethyl)pyrrolidine hydrochloride** is critical to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Information

Category	Code	Description	Reference
Pictogram	GHS07 (Exclamation Mark)	[1] [8] [9]	
Signal Word	Warning	[1] [7] [8] [9]	
Hazard Statements	H315	Causes skin irritation	[7] [8] [9] [12]
H319	Causes serious eye irritation	[7] [8] [9] [12]	
H335	May cause respiratory irritation	[7] [8] [9] [12]	
H302 / H332	Harmful if swallowed / if inhaled	[7] [12]	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray	[7] [8] [9] [12]
P280	Wear protective gloves/protective clothing/eye protection/face protection	[7] [9] [12]	
P302 + P352	IF ON SKIN: Wash with plenty of water	[7] [9]	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	[7] [8] [9]	

Handling and Storage Protocols

- Engineering Controls: Handle only in a well-ventilated area, preferably inside a chemical fume hood.[8][13] Eyewash stations and safety showers should be readily accessible.[13]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][12]
- Safe Handling: Avoid formation and inhalation of dust.[8][9] Avoid contact with skin, eyes, and clothing.[8][12][13] Wash hands thoroughly after handling.[8][12]
- Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place. [8][9][14] The compound is hygroscopic; therefore, storage under an inert gas like nitrogen is recommended to prevent moisture absorption.[1][2][3]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8][13]

Spectral and Analytical Data

Detailed analytical data is essential for confirming the identity and purity of the compound.

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectral data is available and is a key technique for structural confirmation.[6][7][15][16] Data can be found in public repositories such as PubChem.
- Mass Spectrometry (MS): Mass spectral data is available, providing information on the compound's mass-to-charge ratio.[10]
- Infrared Spectroscopy (IR): IR spectra are used to confirm the presence of key functional groups and are often part of quality control specifications.[11]
- Purity Analysis: Purity is typically determined by nonaqueous titration, with specifications often requiring a minimum of 98.0%.

Conclusion

1-(2-Chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1) is a commercially available and synthetically valuable intermediate. Its utility in the construction of complex pharmaceutical molecules, such as Nafoxidine, makes it a compound of significant interest to professionals in drug discovery and development. A thorough understanding of its physical properties, synthetic

routes, and handling requirements, as detailed in this guide, is paramount for its efficient and safe application in a research and manufacturing environment.

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